molecular formula C16H11BrN2 B1599732 Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis- CAS No. 150239-89-7

Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis-

Cat. No. B1599732
M. Wt: 311.18 g/mol
InChI Key: WYBQKTWLOQGECX-UHFFFAOYSA-N
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Description

“Pyridine, 2,2’-(5-bromo-1,3-phenylene)bis-” is a chemical compound with the molecular formula C16H11BrN2. It has a molecular weight of 311.18 . This compound is used in various chemical reactions and has significant value in organic synthesis .


Synthesis Analysis

The synthesis of “Pyridine, 2,2’-(5-bromo-1,3-phenylene)bis-” involves the use of Tribromobenzene and PYRIDINE-2-BORONIC ACID DIMETHYL ESTER . Protodeboronation of pinacol boronic esters is a key step in the synthesis process . This process involves a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of “Pyridine, 2,2’-(5-bromo-1,3-phenylene)bis-” is determined by its molecular formula C16H11BrN2 . The average mass of the molecule is 311.176 Da and the monoisotopic mass is 310.010559 Da .


Chemical Reactions Analysis

“Pyridine, 2,2’-(5-bromo-1,3-phenylene)bis-” is involved in various chemical reactions. One such reaction is the catalytic protodeboronation of pinacol boronic esters . This reaction utilizes a radical approach and is paired with a Matteson–CH2–homologation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Pyridine, 2,2’-(5-bromo-1,3-phenylene)bis-” include a boiling point of 421.5±35.0 °C, a density of 1.397±0.06 g/cm3, and a pKa of 4.13±0.31 .

properties

IUPAC Name

2-(3-bromo-5-pyridin-2-ylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-14-10-12(15-5-1-3-7-18-15)9-13(11-14)16-6-2-4-8-19-16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBQKTWLOQGECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=C2)Br)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451541
Record name Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis-

CAS RN

150239-89-7
Record name Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a stream of argon, 89 mL of a 1.57M tert-butyllithium pentane solution was dissolved in 32 mL of tetrahydrofuran, and the solution was cooled to −78° C. 10.0 g of 2-bromopyridine was added dropwise to the solution, and the mixture was stirred for 1.5 hours. 42.5 g of dichloro(tetramethylethylenediamine)zinc was added to the mixture, and the temperature of the resultant mixture was elevated to room temperature, and the mixture was further stirred for 1 hour. To the resultant mixture, a suspension of 10.0 g of 1,3,5-tribromobenzene and 734 mg of tetrakis(triphenylphosphine)palladium in 64 mL of tetrahydrofuran was added. The obtained mixture was heated under reflux for 17 hours while being stirred. Then the obtained reaction mixture was cooled to room temperature, and was then distilled under a reduced pressure to remove all volatile materials. Water and chloroform were added to the concentrate, and the organic phase was separated and distilled to remove the solvent. The thus-obtained crude product was purified by silica gel chromatography using an ethyl acetate/hexane (2:8-1:1) mixed solvent to give 6.5 g of the target 3,5-di(2-pyridyl)bromobenzene as a yellow solid (yield: 66%).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
dichloro(tetramethylethylenediamine)zinc
Quantity
42.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
64 mL
Type
solvent
Reaction Step Four
Quantity
734 mg
Type
catalyst
Reaction Step Four
Name
tert-butyllithium pentane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
32 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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